molecular formula C20H23N3O4S2 B2767425 methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034465-57-9

methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2767425
CAS No.: 2034465-57-9
M. Wt: 433.54
InChI Key: KTQWHZSAGOUYPI-UHFFFAOYSA-N
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Description

This compound features a methyl carbamate group linked to a phenyl ring, which is further substituted with a sulfamoyl moiety. The sulfamoyl group connects to a dimethylaminoethyl side chain and a benzo[b]thiophen heterocycle.

Properties

IUPAC Name

methyl N-[4-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-23(2)18(17-13-28-19-7-5-4-6-16(17)19)12-21-29(25,26)15-10-8-14(9-11-15)22-20(24)27-3/h4-11,13,18,21H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQWHZSAGOUYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. The process starts with the preparation of benzo[b]thiophene, followed by the introduction of the dimethylaminoethyl group and subsequent sulfonylation to form the sulfamoyl linkage. The final step involves the reaction with phenyl isocyanate to introduce the carbamate group under mild reaction conditions, often involving catalysts and controlled temperature to achieve high yields and purity.

Industrial Production Methods

Industrial-scale production of this compound may involve optimization of the synthetic route to minimize costs and improve efficiency. Automation and continuous flow chemistry techniques could be employed to scale up the production, ensuring consistency in the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate can undergo various types of chemical reactions, including:

  • Oxidation: : The benzo[b]thiophene core can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction of the sulfamoyl group can be achieved using agents like lithium aluminum hydride, resulting in the corresponding amine derivative.

  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions with suitable electrophiles, modifying the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, in inert solvents like tetrahydrofuran.

  • Substitution: : Halogenation reagents, nitration mixtures, Friedel-Crafts alkylation conditions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides, sulfones, and corresponding oxidized derivatives.

  • Reduction: : Amines and reduced carbamate derivatives.

  • Substitution: : Halogenated, nitrated, and alkylated analogs of the original compound.

Scientific Research Applications

Structure

The compound features a benzo[b]thiophene moiety, which contributes to its biological activity. The presence of a dimethylamino group enhances its solubility and bioavailability, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate exhibit significant anticancer properties. They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Case Study: Inhibition of Tumor Growth

A study demonstrated that derivatives of this compound effectively inhibited tumor growth in xenograft models of breast cancer. The treatment led to a reduction in tumor size and improved survival rates compared to control groups .

Neurological Applications

The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. Its mechanism may involve inhibition of acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function .

Case Study: Alleviation of Cognitive Decline

In preclinical trials, compounds with similar structures were tested for their efficacy in alleviating cognitive decline in animal models of Alzheimer's disease. Results indicated improved memory retention and cognitive function following treatment .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against various bacterial strains. This property could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Study: Efficacy Against Resistant Strains

Recent studies have highlighted the effectiveness of similar compounds against multi-drug resistant strains of bacteria, providing a potential avenue for developing new antibiotics .

Mechanism of Action

The mechanism by which methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate exerts its effects is multifaceted:

Molecular Targets and Pathways

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes by binding to the active site or allosteric sites, altering their activity.

  • Receptor Interaction: : Binds to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

  • Gene Expression: : Can influence gene expression by interacting with DNA or transcription factors, altering the expression of target genes.

Comparison with Similar Compounds

The compound is compared with structural analogs from agrochemical and pharmaceutical contexts, emphasizing functional groups and applications.

Structural and Functional Group Analysis

Compound Name (Identifier) Key Substituents Functional Groups Primary Use/Context Source
Methyl (4-(N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate (Target) Benzo[b]thiophen, dimethylaminoethyl, sulfamoylphenyl Carbamate, sulfonamide, tertiary amine Hypothesized pharmaceutical/neuroscience -
Metsulfuron-methyl ester 4-methoxy-6-methyl-1,3,5-triazin-2-yl Sulfonylurea, carbamate Herbicide (sulfonylurea)
Ethametsulfuron-methyl ester 4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl Sulfonylurea, carbamate Herbicide (sulfonylurea)
Impurity B(EP): Methyl [[4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]phenyl]-sulphonyl]carbamate 5-Chloro-2-methoxybenzoyl, ethylphenyl Carbamate, sulfonamide, chloro-methoxy Pharmaceutical impurity
Compound 27 (Fluorescence probe for D1-like receptors) Xanthylium core, triazole-polyether chain, chloro-hydroxybenzo[d]azepine Fluorescent dye, tertiary amine Neuroscience research
Key Observations:

Agrochemical Sulfonylureas ():

  • Metsulfuron and ethametsulfuron contain triazine rings linked via sulfonylurea bridges, critical for herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. The target compound lacks a triazine ring , suggesting a divergent mechanism of action.
  • The benzo[b]thiophen in the target may act as a bioisostere for aromatic systems in herbicides but with altered electronic properties due to sulfur incorporation.

Pharmaceutical Impurities ():

  • Impurity B(EP) shares a sulfonamide-carbamate scaffold but substitutes the benzo[b]thiophen with a chloro-methoxybenzoyl group. This highlights the role of aromatic substituents in modulating pharmacokinetics and toxicity.

Neuroscience Probes (): Compound 27, a fluorescent probe for dopamine D1-like receptors, shares tertiary amine and sulfonamide groups with the target.

Biological Activity

Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate, with CAS number 2034465-57-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C20_{20}H23_{23}N3_3O4_4S2_2
  • Molecular Weight : 433.5 g/mol
  • Structure : The compound features a benzo[b]thiophene moiety linked to a dimethylaminoethyl sulfamoyl group and a carbamate functionality.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been proposed based on existing literature:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play critical roles in tumor growth and proliferation.
  • Modulation of Receptor Activity : It could act as a modulator for certain receptors, affecting downstream signaling pathways that regulate cell survival and apoptosis.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Case Study : A study demonstrated that derivatives of benzo[b]thiophene showed significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their therapeutic potential .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial activity against specific bacterial strains. The presence of the sulfamoyl group may contribute to this activity by mimicking sulfa drugs, which are known for their antibacterial properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxic effects on cancer cell lines ,
AntimicrobialInhibition of bacterial growth ,
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Q & A

Q. What are the recommended synthetic routes for methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzo[b]thiophene core. Key steps include:

Sulfamoylation : Reacting 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethylamine with a sulfamoyl chloride derivative under basic conditions (e.g., potassium carbonate in anhydrous acetonitrile) to form the sulfamoyl intermediate .

Carbamate Formation : Coupling the sulfamoyl intermediate with methyl (4-aminophenyl)carbamate via a nucleophilic substitution or coupling reagent-mediated reaction .
Purification often employs column chromatography, and intermediates should be characterized using NMR and mass spectrometry (MS) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Essential techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : For identifying functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .
  • HPLC/Purity Analysis : To ensure ≥95% purity, particularly if the compound is intended for biological assays .

Q. What are the primary biological targets or therapeutic areas under investigation for this compound?

  • Methodological Answer : Based on structural analogs (e.g., sulfamoyl and carbamate-containing compounds), potential targets include:
  • Enzyme Inhibition : Sulfamoyl groups may target carbonic anhydrases or proteases .
  • Receptor Modulation : The dimethylaminoethyl moiety suggests potential interaction with G-protein-coupled receptors (GPCRs) .
    Preliminary studies should use molecular docking simulations to prioritize targets, followed by in vitro enzymatic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., mismatched NMR shifts or unexpected HRMS fragments) require:

Re-synthesis and Repetition : Confirm reproducibility to rule out experimental error .

Advanced Spectroscopic Methods : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
Cross-referencing with structurally similar compounds (e.g., benzothiophene derivatives) can provide additional insights .

Q. What experimental strategies optimize low yields in the sulfamoylation step?

  • Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfamoyl chloride activation .
  • Temperature Control : Gradual addition of reagents at 0–5°C minimizes decomposition .
    Monitor reaction progress via TLC and isolate intermediates promptly to prevent degradation .

Q. How can researchers evaluate the compound’s metabolic stability and potential toxicity in early-stage studies?

  • Methodological Answer :
  • In Vitro Metabolism : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .
  • Toxicity Screening : Conduct MTT assays on HEK293 or HepG2 cells to measure cytotoxicity .
  • ADME Profiling : Apply computational tools (e.g., SwissADME) to predict bioavailability and blood-brain barrier permeability .

Q. What are the key considerations for designing a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer : Focus on:
  • Core Modifications : Vary the benzo[b]thiophene substituents (e.g., halogenation) to assess electronic effects .
  • Side Chain Alterations : Replace the dimethylaminoethyl group with other amines to study steric/electronic impacts .
  • Carbamate Optimization : Test alternative esters (e.g., ethyl or tert-butyl) for stability and potency .
    Use a standardized assay (e.g., enzyme inhibition IC₅₀ determination) to quantify SAR trends .

Q. How can researchers address solubility challenges in pharmacological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for in vivo studies .

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